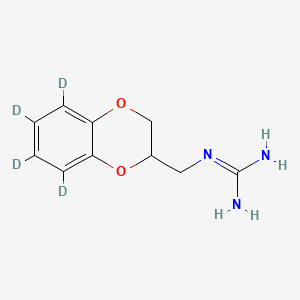
Guanoxan-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanoxan-d4 is an isotope-labeled compound of Guanoxan, a sympatholytic drug related to Guanethidine. Guanoxan is used in the treatment of hypertension. The molecular formula of this compound is C₁₀H₉D₄N₃O₂, and it has a molecular weight of 211.25 .
Méthodes De Préparation
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source. The reaction conditions typically involve elevated temperatures and the use of a deuterium gas atmosphere . Industrial production methods may involve large-scale catalytic exchange processes to ensure the efficient incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include halogens and alkylating agents. .
Applications De Recherche Scientifique
Guanoxan-d4 is primarily used in scientific research for the following applications:
Chemistry: this compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of Guanoxan in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Guanoxan in the body.
Industry: It is used in the development of new antihypertensive drugs and in the study of drug interactions
Mécanisme D'action
Guanoxan-d4 exerts its effects by inhibiting the sympathetic nervous system. It acts as a sympatholytic agent, similar to Guanethidine. The molecular targets of this compound include adrenergic neurons, where it blocks the release of norepinephrine, leading to a decrease in blood pressure. The pathways involved in its mechanism of action include the inhibition of adrenergic neurotransmission and the reduction of sympathetic outflow .
Comparaison Avec Des Composés Similaires
Guanoxan-d4 is unique due to its deuterium labeling, which makes it useful in NMR spectroscopy and metabolic studies. Similar compounds include:
Guanoxan: The non-deuterated form of this compound, used as an antihypertensive agent.
Guanethidine: Another sympatholytic drug with a similar mechanism of action.
Guanoxan Sulfate: A sulfate salt form of Guanoxan, used in similar applications
This compound stands out due to its specific use in research applications involving isotopic labeling, which provides unique insights into the behavior and interactions of Guanoxan in various systems.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
211.25 g/mol |
Nom IUPAC |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
Clé InChI |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])OCC(O2)CN=C(N)N)[2H])[2H] |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


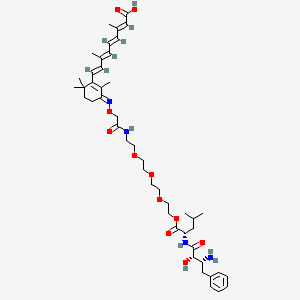

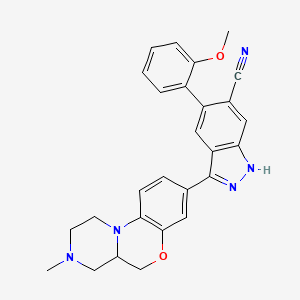


![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
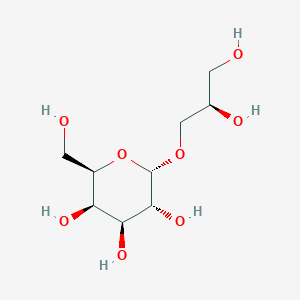
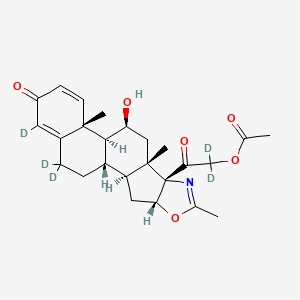
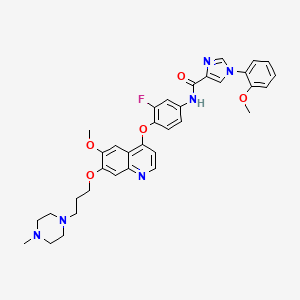

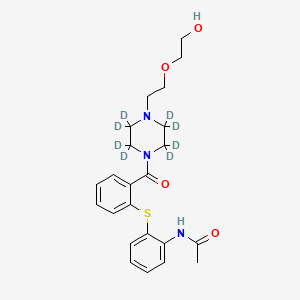
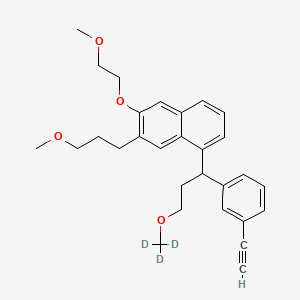
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)

